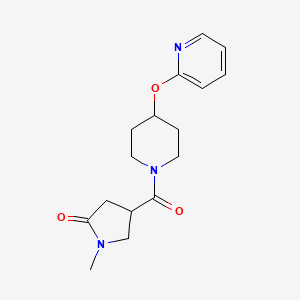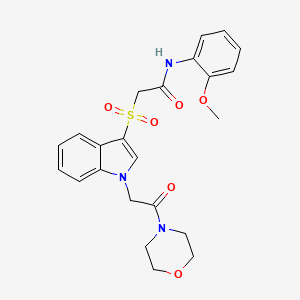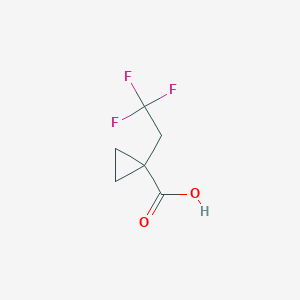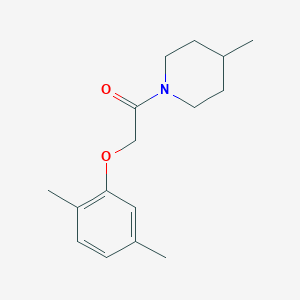
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. It was first synthesized in the 1960s and gained popularity as a recreational drug in the 2000s. MDPV is a potent psychostimulant that has been associated with serious adverse effects, including addiction, psychosis, and death. Despite its negative effects, MDPV has been the subject of several scientific studies due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Photolytic Studies
The compound's potential as a chemical protective group has been explored through photolytic studies. However, no significant photolytic phenomena were observed in both H-donated solvent MeOH and the nonpolar solvent Benzene, suggesting specific conditions under which its reactivity might be leveraged (Li Hong-xia, 2007).
Antimicrobial Applications
Further, derivatives of 2-(2,5-Dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone have shown promising antimicrobial properties. The synthesis of new oxadiazoles derived from phenylpropionohydrazides and their subsequent evaluation against bacterial and fungal strains exhibit the compound's potential in antimicrobial research. Specifically, derivatives were found to possess significant activity against S. aureus and P. aeruginosa, indicating the compound's utility in designing new antimicrobial agents (N. Fuloria et al., 2009).
Photoremovable Protecting Group for Carboxylic Acids
The compound has also been studied for its use as a photoremovable protecting group for carboxylic acids. The irradiation of 2,5-dimethylphenacyl esters, a related chemical structure, in certain solvents produces free carboxylic acids in high yields, demonstrating the potential for its application in organic synthesis and biochemistry for creating "caged compounds" (M. Zabadal et al., 2001).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-8-17(9-7-12)16(18)11-19-15-10-13(2)4-5-14(15)3/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXVTYXCTZGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2726000.png)
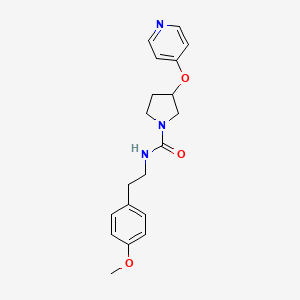
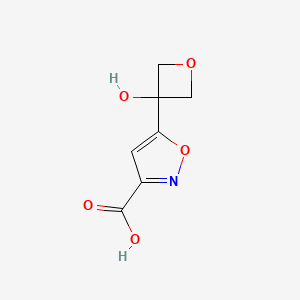
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2726007.png)

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)

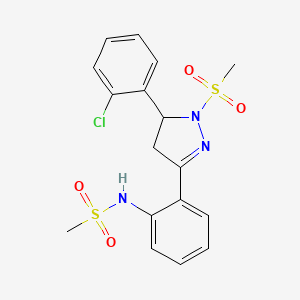
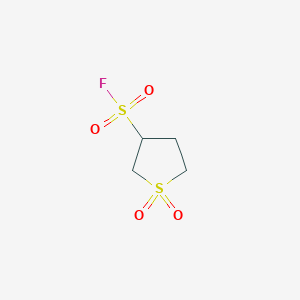
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)
